3-Ethoxypyrazine-2-carboxylic acid

Description

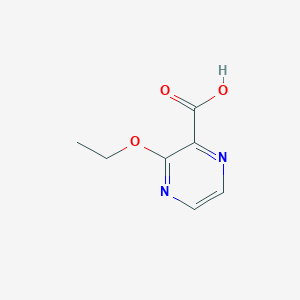

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLLDNPMUSPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethoxypyrazine-2-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 3-Ethoxypyrazine-2-carboxylic Acid

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics. A key example is Pyrazinamide, a first-line anti-tuberculosis drug, which is metabolized to its active form, pyrazinoic acid, highlighting the significance of the pyrazine-2-carboxylic acid moiety.[1] Modifications to the pyrazine ring, such as the introduction of alkoxy groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, less-documented derivative, This compound , providing a comprehensive overview of its core characteristics, a proposed synthetic pathway, and its potential applications for researchers in drug development.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not widely published, its fundamental properties can be precisely determined from its molecular structure. The molecule consists of a central pyrazine ring functionalized with a carboxylic acid at the C2 position and an ethoxy group at the C3 position.

Molecular Identity and Properties

The core quantitative data for this compound are summarized below. The molecular formula is derived from its constituent atoms, and the molecular weight is calculated from the isotopic masses.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | Calculated |

| Molecular Weight | 168.15 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 1339121-92-4 |

Structural Representation

The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and potential biological interactions.

Caption: 2D structure of this compound.

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic route to this compound can be designed starting from the commercially available 3-hydroxypyrazine-2-carboxylic acid .[2][3] The key transformation is an O-alkylation, specifically an ethylation of the hydroxyl group. The Williamson ether synthesis is the most appropriate and field-proven method for this conversion.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a self-validating system where the progress of the reaction can be monitored, and the product can be purified using standard laboratory techniques.

Step 1: Deprotonation of the Phenolic Hydroxyl Group

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-hydroxypyrazine-2-carboxylic acid (CAS: 20737-42-2) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).[4]

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise.

-

Causality: The hydroxyl group at the C3 position is weakly acidic. A strong base is required to quantitatively deprotonate it, forming a nucleophilic sodium pyrazinoxyl-carboxylate intermediate. The inert atmosphere is crucial as strong bases like NaH are reactive with atmospheric moisture and oxygen.

-

Step 2: O-Ethylation (Nucleophilic Substitution)

-

While maintaining the temperature at 0 °C, slowly add 1.2 equivalents of an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate, to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Causality: The generated pyrazinoxyl anion acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent in an Sₙ2 reaction. This forms the desired ether linkage. Using a slight excess of the ethylating agent ensures the reaction goes to completion.

-

Step 3: Work-up and Purification

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Development and Research

Derivatives of pyrazine-2-carboxylic acid are of significant interest due to their diverse biological activities. While this compound itself has not been extensively studied, its structural similarity to other active pyrazines allows for informed hypotheses regarding its potential applications.

-

Antimicrobial and Antifungal Agents: Substituted amides of pyrazine-2-carboxylic acids have demonstrated notable antimycobacterial and antifungal activities.[1] The ethoxy group in the target molecule can serve as a lipophilic moiety, potentially enhancing cell membrane permeability and improving biological activity compared to its hydroxylated precursor.

-

Enzyme Inhibition: The core scaffold can be used to design inhibitors for various enzymes. For instance, pyrazine derivatives have been investigated as inhibitors of photosynthetic electron transport.[1]

-

TGR5 Agonists: Recent research has explored 3-phenoxypyrazine-2-carboxamide derivatives as potent agonists for the Takeda G protein-coupled receptor 5 (TGR5), a target for metabolic diseases.[5] The 3-ethoxy group could be a key structural element in developing new agonists with tailored properties.

-

Chemical Building Block: As a heterocyclic carboxylic acid, it serves as a valuable intermediate for creating more complex molecules, such as amides, esters, and other derivatives for screening in drug discovery programs.[6][7]

Conclusion

This compound represents an intriguing yet underexplored member of the pyrazine carboxylic acid family. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol , this compound is accessible through standard synthetic methodologies like the Williamson ether synthesis from its 3-hydroxy analog. Its structural features suggest a strong potential for applications in medicinal chemistry, particularly in the development of novel antimicrobial agents and modulators of key biological targets. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity.

References

-

J. Kráľová, et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 326-341. Available from: [Link]

-

Lab Supplies. 3-hydroxypyrazine-2-carboxylic acid, min 97%, 100 grams. Available from: [Link]

- Google Patents. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

-

Y. Li, et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(2), 205-212. Available from: [Link]

-

PubChem. 3-Hydroxypyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

A. D. P. Sari, et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3 | CID 565962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: 3-Ethoxypyrazine-2-carboxylic Acid vs. 3-Hydroxypyrazine-2-carboxylic Acid

This guide provides an in-depth technical analysis comparing 3-Ethoxypyrazine-2-carboxylic acid and 3-Hydroxypyrazine-2-carboxylic acid . It focuses on their structural dynamics, synthetic utility in antiviral development (specifically Favipiravir analogs), and reactivity profiles.

Executive Summary

In the development of pyrazine-based antivirals (e.g., Favipiravir/T-705), the functionalization of the C3 position is critical.

-

3-Hydroxypyrazine-2-carboxylic acid (3-HPCA) acts as a "dynamic" scaffold. It exists in a tautomeric equilibrium that dictates its solubility and reactivity. It is the primary raw material for Favipiravir synthesis but presents challenges in lipophilicity and purification due to its zwitterionic nature.

-

This compound (3-EPCA) represents a "fixed" scaffold. The O-ethylation locks the tautomer, significantly altering the electronic landscape of the pyrazine ring. It serves as a lipophilic analog or a protected intermediate, facilitating reactions in non-polar solvents where the hydroxy variant is insoluble.

Structural Chemistry & Tautomerism

The defining difference between these two molecules is the presence of a labile proton in 3-HPCA versus a fixed ethyl group in 3-EPCA.

The Tautomeric Equilibrium of 3-HPCA

Unlike 3-EPCA, the "hydroxy" acid rarely exists purely as a hydroxypyrazine in solution. It undergoes prototropic tautomerism to form 3-oxo-3,4-dihydropyrazine-2-carboxylic acid .

-

Solid State/Polar Solvents: Favors the Oxo-form (Lactam) due to stabilization by intermolecular hydrogen bonding and solvent polarity.

-

Non-Polar Solvents: The equilibrium shifts slightly, but solubility is generally poor.

The Fixed Ether of 3-EPCA

3-EPCA lacks the N-H proton. The ethoxy group acts as a weak electron donor by resonance (+M) but an electron withdrawer by induction (-I). This makes the C2-carboxylic acid more accessible for activation (e.g., with SOCl₂ or oxalyl chloride) without the interference of an amide-like N-H.

Visualization of Tautomerism

The following diagram illustrates the dynamic equilibrium of 3-HPCA compared to the static structure of 3-EPCA.

Caption: Tautomeric equilibrium of 3-HPCA favoring the oxo-form vs. the structurally locked 3-EPCA.

Physicochemical Property Comparison

The structural differences manifest in distinct physical properties essential for process chemistry.

| Feature | 3-Hydroxypyrazine-2-carboxylic Acid | This compound |

| CAS Number | 20737-42-2 | 27825-20-3 (Methyl ester analog ref) |

| Dominant State | Solid (High MP > 200°C, decomp) | Solid (Lower MP, typically 100-150°C) |

| Solubility (Water) | High (Amphoteric/Zwitterionic) | Low (Precipitates at acidic pH) |

| Solubility (DCM/EtOAc) | Very Low | High (Lipophilic) |

| Acidity (pKa) | ~2.5 (COOH), ~8.5 (OH/NH) | ~3.0 (COOH) |

| H-Bonding | Donor & Acceptor (Multipoint) | Acceptor Only (Pyrazine N, Ether O) |

| Process Risk | Difficult to extract from water | Easy organic extraction |

Synthetic Pathways & Interconversion[2]

Synthesis of 3-Hydroxypyrazine-2-carboxylic Acid

This is typically synthesized via the condensation of 2-aminomalonamide with glyoxal , followed by hydrolysis. It is commercially available as a commodity chemical for Favipiravir production.[1]

Synthesis of this compound

Direct ethylation of 3-HPCA is problematic due to competing N-alkylation (forming the N-ethyl oxo species). The preferred route is Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor.

Protocol: SNAr Synthesis of 3-EPCA

Reaction: 3-Chloropyrazine-2-carboxylic acid + NaOEt → this compound

-

Starting Material: Dissolve 3-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol.

-

Reagent: Slowly add Sodium Ethoxide (2.2 eq) at 0°C. Note: 2 equivalents are needed—one to deprotonate the carboxylic acid, one for the substitution.

-

Conditions: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup:

-

Concentrate ethanol under reduced pressure.

-

Dilute residue with water.

-

Acidify to pH 3 with 1N HCl (Critical: 3-EPCA will precipitate; 3-HPCA would remain soluble).

-

Extract with Ethyl Acetate (3x).

-

Dry over Na₂SO₄ and concentrate.

-

Reactivity Flowchart

The following diagram details how these two acids feed into the synthesis of Favipiravir and its analogs.

Caption: Synthetic divergence: 3-HPCA is the direct precursor; 3-EPCA requires SnAr installation.

Critical Application Notes (Favipiravir Synthesis)

Why 3-HPCA is the Standard

Despite the handling difficulties, 3-HPCA is the industrial standard for Favipiravir because the final drug requires a 3-hydroxy group. Using 3-EPCA would require a deprotection step (ether cleavage using BBr₃ or HBr) at the end of the synthesis, adding cost and reducing atom economy.

When to Use 3-EPCA

Researchers should select 3-EPCA when:

-

Solubility Issues: The reaction requires non-polar solvents (e.g., DCM, Toluene) where 3-HPCA is insoluble.

-

Side Reactions: The 3-OH/Oxo group interferes with a specific catalyst or coupling reagent (e.g., sequestering metal catalysts).

-

SAR Studies: To test the biological activity of the "locked" ether analog against the viral polymerase target.

References

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 2022.

-

Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 2020.[1]

-

One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide. Organic & Biomolecular Chemistry, 2023.

-

PubChem Compound Summary for CID 565962: 3-Hydroxypyrazine-2-carboxylic acid. National Center for Biotechnology Information.

-

Keto–Enol and imine–enamine tautomerism of phenacylpyridines (Analogous heterocyclic tautomerism). Journal of the Chemical Society, Perkin Transactions 2.

Sources

Solubility profile of 3-Ethoxypyrazine-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Ethoxypyrazine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a heterocyclic compound with potential applications in drug development, presents a unique solubility profile that is essential to characterize for formulation, purification, and analytical purposes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule in organic solvents, a detailed experimental protocol for its determination, and an analysis of expected solubility trends. By understanding the interplay of molecular structure and solvent properties, researchers can strategically select appropriate solvent systems to optimize their research and development efforts.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from laboratory to clinic, solubility is a fundamental physical property that profoundly influences its developability.[1] For a compound like this compound, understanding its solubility in various organic solvents is paramount for several key reasons:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a crystalline form with the desired purity, polymorphism, and morphology.

-

Formulation Development: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, requires a deep understanding of the API's solubility to ensure adequate dissolution and bioavailability.[1]

-

Analytical Method Development: Accurate quantification and characterization of the compound often rely on dissolving it in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Process Chemistry: In large-scale synthesis, solvent selection impacts reaction kinetics, yield, and the ease of product isolation and purification.

This guide serves as a technical resource for scientists and researchers, offering both theoretical grounding and practical insights into the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between solute and solvent molecules.[2][3] For this compound, its molecular structure dictates its interactions with different organic solvents.

2.1. Molecular Structure Analysis

This compound possesses several key functional groups that influence its solubility:

-

Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. This ring system is relatively polar.

-

Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[4][5] Its presence significantly enhances solubility in polar solvents.

-

Ethoxy Group (-OCH2CH3): This group adds some non-polar character to the molecule but also has an ether oxygen that can act as a hydrogen bond acceptor.

The interplay of these groups results in a molecule with both polar and non-polar regions, suggesting that its solubility will vary significantly with the polarity of the solvent.

2.2. Solvent Polarity and Hydrogen Bonding

Organic solvents can be broadly classified based on their polarity (polar or non-polar) and their ability to form hydrogen bonds (protic or aprotic).[6]

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can readily engage in hydrogen bonding. Due to the carboxylic acid group, this compound is expected to be highly soluble in these solvents.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethyl sulfoxide) These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated, though perhaps less than in polar protic solvents.

-

Non-polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and minimal dipole moments.[2] The solubility of the polar this compound is expected to be low in these solvents.

The general trend is that as the non-polar character of the carbon chain in a carboxylic acid increases, its solubility in polar solvents decreases.[7]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[8][9][10] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the saturated solution.

3.1. Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm pore size)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation speed (e.g., 300 RPM) and a controlled temperature (e.g., 25 °C or 37 °C).[11] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles.[8] This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

3.2. Self-Validating System and Controls

To ensure the trustworthiness of the results, the protocol should include:

-

Time to Equilibrium Check: Perform the experiment at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a plateau, indicating that equilibrium has been established.[11]

-

Temperature Control: Maintain a constant and recorded temperature throughout the experiment, as solubility is temperature-dependent.

-

Replicates: Conduct each solubility measurement in triplicate to assess the precision of the method.

-

Purity of Compound: Ensure the purity of the this compound is known and high, as impurities can affect solubility.

Experimental Workflow Diagram

Caption: Shake-Flask Method for Solubility Determination.

Expected Solubility Profile of this compound

| Solvent Class | Solvent | Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Polar Protic | Methanol | 32.7 | High | Strong hydrogen bonding with the carboxylic acid group. |

| Ethanol | 24.5 | High | Similar to methanol, good hydrogen bonding capabilities. | |

| Polar Aprotic | Acetone | 20.7 | Moderate to High | Can act as a hydrogen bond acceptor for the carboxylic acid. |

| Ethyl Acetate | 6.0 | Moderate | Lower polarity than acetone, but still capable of some polar interactions. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Highly polar aprotic solvent, excellent for dissolving many organic compounds. | |

| Non-polar | Toluene | 2.4 | Low | Primarily non-polar interactions, unable to effectively solvate the polar functional groups. |

| Hexane | 1.9 | Very Low | Highly non-polar, very poor solvent for polar compounds. |

Logical Relationship between Solvent Properties and Solubility

Caption: Factors Influencing High Solubility.

Practical Implications and Field-Proven Insights

The solubility profile of this compound has direct consequences for its practical application in a research and development setting.

-

For Crystallization: A solvent system where the compound has moderate solubility at room temperature and high solubility at an elevated temperature is ideal for recrystallization. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., hexane) can also be employed to induce crystallization. The presence of water in some organic solvents can significantly enhance the solubility of carboxylic acids.[12][13][14]

-

For Formulation: For oral dosage forms, understanding the solubility in biorelevant media is the next logical step. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents would need to be determined.

-

For Analytical Chemistry: The choice of solvent for preparing stock solutions and mobile phases is critical. A solvent in which the compound is highly soluble and stable should be chosen for stock solutions to ensure accuracy and reproducibility.

Conclusion

While a definitive, quantitative solubility profile of this compound requires experimental determination, a strong theoretical understanding allows for a predictive assessment of its behavior in various organic solvents. The principles of "like dissolves like," polarity, and hydrogen bonding provide a robust framework for solvent selection. The shake-flask method offers a reliable and standardized approach to experimentally determine the solubility of this compound. The insights provided in this guide are intended to empower researchers and scientists to make informed decisions in their work with this compound, ultimately facilitating its journey through the drug development pipeline.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

-

Studies of solubility of dicarboxilic acid mixtures in organic solvents - ResearchGate. (2026, February 6). [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6). [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV. (1992, November 1). [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

- US2520088A - Process of preparing pyrazines - Google P

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). [Link]

-

3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3 | CID 565962 - PubChem. [Link]

-

3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

-

Studies In Pyrazine Chemistry. - University of Glasgow. [Link]

-

Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). [Link]

-

Full article: Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). [Link]

-

3-(Ethylamino)pyrazine-2-carboxylic acid | C7H9N3O2 | CID 62711970 - PubChem. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (2026, January 7). [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV. (1991, October 31). [Link]

-

18.3: Some Chemical Properties of Carboxylic Acids - Chemistry LibreTexts. (2021, July 31). [Link]

-

Carboxylic Acid Reactivity - MSU chemistry. [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15). [Link]

-

carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica. (2026, January 22). [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). [Link]

-

carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023, March 9). [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. caymanchem.com [caymanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 5. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. protocols.io [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. quora.com [quora.com]

- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

Methodological & Application

Synthesis of 3-Ethoxypyrazine-2-carboxylic acid from 3-chloropyrazine-2-carboxylic acid

An Application Note for the Synthesis of 3-Ethoxypyrazine-2-carboxylic acid

Abstract

This application note provides a comprehensive guide for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The protocol details the conversion of 3-chloropyrazine-2-carboxylic acid using sodium ethoxide in an ethanol solvent system. We delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and outline methods for product purification and characterization. This guide is intended for researchers in medicinal chemistry and drug development requiring a reliable method for accessing substituted pyrazine scaffolds.

Scientific Principles & Rationale

The conversion of 3-chloropyrazine-2-carboxylic acid to its 3-ethoxy analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this transformation hinges on several key factors rooted in the electronic properties of the substrate and the choice of reagents.

1.1. The SNAr Mechanism

Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination pathway.[1] The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the electron-withdrawing carboxylic acid group at the C2 position. This electronic arrangement makes the carbon atom bonded to the chlorine (C3) highly electrophilic and susceptible to attack by a nucleophile.[2]

The reaction proceeds in two main steps:

-

Nucleophilic Addition: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the electron-deficient C3 carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, which is a good leaving group, yielding the final this compound product.

1.2. Causality of Experimental Choices

-

Choice of Nucleophile: Sodium ethoxide provides the ethoxide nucleophile required for the substitution. It is also a strong base. While the basicity can potentially lead to side reactions, in this case, it primarily serves to deprotonate the carboxylic acid, forming the carboxylate salt. This enhances the solubility of the starting material in the reaction medium.

-

Choice of Solvent: Ethanol is the ideal solvent for this reaction. First, it is the conjugate acid of the ethoxide nucleophile, preventing unwanted side reactions that might occur with other protic solvents. Second, it effectively dissolves both the sodium ethoxide and the pyrazine substrate (as its salt). The reaction is typically run under reflux to provide the necessary activation energy.[4]

-

Reaction Conditions: Heating the reaction to reflux is often necessary to overcome the activation energy barrier associated with disrupting the aromatic system to form the Meisenheimer complex.[4]

Materials, Safety, and Equipment

2.1. Reagent & Equipment Table

| Reagent / Equipment | Grade | Supplier Example | Notes |

| 3-chloropyrazine-2-carboxylic acid | ≥97% | Sigma-Aldrich | Starting material. Irritant.[5] |

| Sodium Ethoxide (NaOEt) | ≥97% | Acros Organics | Moisture-sensitive, corrosive. Handle under inert atmosphere. |

| Ethanol (EtOH), Anhydrous | ACS Reagent Grade | Fisher Scientific | Solvent. |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | VWR | Used for acidification during workup. Corrosive. |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | Extraction solvent. |

| Brine (Saturated NaCl solution) | N/A | Lab-prepared | Used for washing during extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Sigma-Aldrich | Drying agent. |

| Round-bottom flask, 100 mL | N/A | N/A | Reaction vessel. |

| Reflux Condenser | N/A | N/A | To prevent solvent loss during heating. |

| Magnetic Stirrer with Heating Mantle | N/A | N/A | For heating and agitation. |

| Separatory Funnel, 250 mL | N/A | N/A | For liquid-liquid extraction. |

| Rotary Evaporator | N/A | N/A | For solvent removal. |

2.2. Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Handling Sodium Ethoxide: Sodium ethoxide is a strong base and is highly reactive with water and moisture.[6] It can cause severe skin and eye burns. All manipulations should be performed in a fume hood and preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Handling Acids and Solvents: Concentrated HCl is corrosive and should be handled with care in a fume hood.[7] Ethyl acetate is flammable. Ensure no ignition sources are nearby during extraction procedures.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale.

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxylic acid (0.79 g, 5.0 mmol, 1.0 equiv.).

-

Add 25 mL of anhydrous ethanol to the flask. Stir the mixture to form a suspension.

-

Carefully add sodium ethoxide (0.51 g, 7.5 mmol, 1.5 equiv.) to the suspension in portions. The reaction is exothermic, and the solid should gradually dissolve as the sodium salt of the carboxylic acid is formed.

Step 2: Synthesis

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours). A suitable eluent system is 1:1 Hexanes:Ethyl Acetate with 1% acetic acid.

Step 3: Workup and Isolation

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting solid residue in 30 mL of deionized water.

-

Transfer the aqueous solution to a 250 mL separatory funnel. Cool the funnel in an ice bath.

-

Slowly and carefully acidify the aqueous solution to a pH of approximately 2-3 by adding concentrated HCl dropwise. A precipitate of the product should form.

-

Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash once with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by flash column chromatography on silica gel.

Characterization & Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

4.1. Analytical Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The ¹H NMR spectrum is expected to show a characteristic quartet and triplet for the ethoxy group, in addition to the aromatic protons of the pyrazine ring.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the molecular weight of the product and assess its purity.[8][9]

-

Melting Point (M.P.): A sharp melting point range for the purified product is indicative of high purity.

4.2. Quantitative Data Summary

| Parameter | Starting Material | Product |

| IUPAC Name | 3-chloropyrazine-2-carboxylic acid | This compound |

| Molecular Formula | C₅H₃ClN₂O₂ | C₇H₈N₂O₃ |

| Molecular Weight | 158.54 g/mol | 168.15 g/mol |

| Appearance | White to off-white solid | White to pale yellow solid |

| Theoretical Yield | N/A | 0.84 g (for 5.0 mmol scale) |

| Expected Actual Yield | N/A | 75-90% |

| Purity (Post-Purity) | ≥97% | >98% (by HPLC/LC-MS)[10] |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated sodium ethoxide due to moisture. | Extend the reflux time and monitor by TLC. Ensure anhydrous conditions are strictly maintained and use freshly opened/properly stored sodium ethoxide. |

| Low Yield | Incomplete extraction during workup. Loss during purification. | Ensure the aqueous layer is acidified to pH 2-3 to fully precipitate the carboxylic acid. Perform at least three extractions. Optimize recrystallization solvent volume to minimize loss in the mother liquor. |

| Oily or Impure Product | Residual solvent. Incomplete reaction. Side-product formation. | Ensure the product is thoroughly dried under high vacuum. Purify via flash column chromatography to separate from unreacted starting material and any potential side products. |

Conclusion

The protocol described in this application note presents a reliable and efficient method for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution on an electron-deficient pyrazine core, this procedure provides high yields of the desired product. Careful attention to anhydrous conditions and proper workup techniques are critical for success. This method is readily applicable for researchers requiring access to this and similar substituted pyrazine heterocycles for applications in pharmaceutical and materials science.

References

- Vertex AI Search. (2026). Pyrazine-2-carboxylic acid - Solubility of Things.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Pyrazine-2-carboxylic Acid (CAS: 98-97-5) Product Specification.

- ACS Publications. (2006). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.

- ChemicalBook. (2025). Pyrazine-2,5-dicarboxylic acid | 122-05-4.

- PureSynth. (n.d.). Pyrazinecarboxylic Acid 98.0%(HPLC).

- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloropyridine-2-carboxylic acid.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 5-Methoxypyrazine-2-carboxylic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Chloropyrazine-2-carboxylic acid.

- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.

- Atlantis Press. (2022). Chemical Transformation of Pyrazine Derivatives.

- RBNAinfo. (2025). SAFETY DATA SHEET.

- Filo. (2025). Write the reaction mechanism for 2 (iii) and (iv) above. (iii) [Benzene...

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

- RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.

- PMC. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

- YouTube. (2019). nucleophilic aromatic substitutions.

- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- Semantic Scholar. (2009). Ethyl 3-Chloropyrazine-2-ca....

- Chemistry LibreTexts. (2021). 18.9: Reactions at the α Carbons of Carboxylic Acid Derivatives.

- ResearchGate. (2025). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.

- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.

- Organic Syntheses. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID.

- Introduction to Organic Chemistry. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles.

- UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge.

- CK-12 Foundation. (2026). Chemical Reactions of Carboxylic Acids.

- PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.

- Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

Sources

- 1. youtube.com [youtube.com]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. rbnainfo.com [rbnainfo.com]

- 7. fishersci.com [fishersci.com]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

Nucleophilic aromatic substitution protocols for pyrazine derivatives

Application Note: Precision Nucleophilic Aromatic Substitution ( ) Protocols for Pyrazine Derivatives

Abstract & Strategic Context

Pyrazine cores are privileged scaffolds in modern drug discovery, serving as the pharmacophore in FDA-approved therapeutics such as Bortezomib (proteasome inhibitor) and Pyrazinamide (antitubercular). Unlike their pyridine analogs, pyrazines possess a second nitrogen atom that significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), theoretically enhancing susceptibility to nucleophilic attack.

However, practical execution of Nucleophilic Aromatic Substitution (

This guide moves beyond generic "add and stir" procedures. It provides a mechanistic framework for optimizing

Mechanistic Grounding: The Meisenheimer Determinant[1][2]

Success in pyrazine

The "Element Effect" in Pyrazines

Operators often default to chloropyrazines due to cost. However, for difficult substitutions, fluoropyrazines are vastly superior. The high electronegativity of fluorine stabilizes the negative charge in the Meisenheimer intermediate (inductive effect), lowering the activation energy of the first step.

Reactivity Hierarchy:

Mechanism Visualization

The following diagram illustrates the addition-elimination pathway and the critical resonance stabilization provided by the para-nitrogen.

Figure 1: Reaction coordinate of Pyrazine

Critical Process Parameters (CPP) Optimization

Before attempting the protocols, consult this matrix to select conditions based on your substrate's electronic profile.

| Parameter | Standard Condition | High-Performance Alternative | Mechanistic Rationale |

| Solvent | DMF or DMSO | NMP or Sulfolane | High dielectric constants stabilize the polar Meisenheimer complex. Sulfolane allows higher temps (>150°C) without decomposition. |

| Base | Cs_2CO_3 or KF | Cesium's "naked anion" effect improves solubility in organic media. KF promotes F-exchange or stabilizes intermediates. | |

| Leaving Group | Chloride (-Cl) | Fluoride (-F) or Sulfone (-SO_2R) | If -Cl fails, convert to -F (using KF) or oxidize an -SMe group to -SO2Me (a "super-leaving group"). |

| Additives | None | 18-Crown-6 | Phase transfer catalyst; essential when using inorganic bases ( |

Experimental Protocols

Protocol A: Green Chemistry Approach (Water/KF)

Best for: Simple primary/secondary amines reacting with 2-chloropyrazines. Ref: This protocol is adapted from transition-metal-free methodologies highlighted in recent green chemistry literature [1].

Reagents:

-

2-Chloropyrazine (1.0 equiv)[3]

-

Amine Nucleophile (1.2 equiv)

-

Potassium Fluoride (KF) (1.0 equiv) - Critical additive

-

Solvent: Water (Deionized)

Procedure:

-

Charge: To a pressure vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol), the amine (1.2 mmol), and KF (1.0 mmol).

-

Solvent: Add water (2.0 mL, 0.5 M concentration). The mixture may be biphasic initially.

-

Reaction: Cap the vial and heat to 100 °C for 12–24 hours.

-

Note: The KF does not just act as a base; it likely facilitates in-situ halogen exchange or stabilizes the transition state via hydrogen bonding in the aqueous medium.

-

-

Workup: Cool to room temperature (RT).

-

Solids: If product precipitates, filter and wash with cold water.

-

Oils: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate.

-

Validation:

-

TLC: 2-chloropyrazine is non-polar; product will typically be more polar (lower

). -

Yield Target: >85% for aliphatic amines.

Protocol B: Sequential Regioselective Functionalization

Best for: Creating 2,6-disubstituted pyrazines from 2,6-dichloropyrazine.

Challenge: The first substitution places an electron-donating group (EDG) on the ring, deactivating it toward the second substitution.

Workflow Logic:

-

Position 1 (Easy): Mild conditions, stoichiometric control.

-

Position 2 (Hard): Forcing conditions, strong nucleophile.

Step 1: Mono-Substitution (Synthesis of 2-amino-6-chloropyrazine)

-

Dissolve 2,6-dichloropyrazine (1.0 equiv) in Ethanol (0.2 M).

-

Add amine (1.0 equiv) and

(1.1 equiv). -

Stir at RT for 4–6 hours. Do not heat yet.

-

Control: Heating leads to bis-substitution mixtures.

-

-

Evaporate solvent and purify via column chromatography (often required to remove trace bis-product).

Step 2: Bis-Substitution (Displacement of the deactivated chloride)

-

Dissolve the mono-substituted product in NMP (N-methyl-2-pyrrolidone) or DMSO (0.5 M).

-

Add the second nucleophile (excess, 2.0–3.0 equiv).

-

Add base:

(2.0 equiv) or NaH (for alcohols). -

Heat: Microwave irradiation at 140–160 °C for 30–60 mins is preferred over overnight reflux to minimize thermal decomposition.

Protocol C: Activation via N-Oxide (The "Deoxidative" Strategy)

Best for: Unreactive substrates or when specific regioselectivity (C-2 vs C-3) is required. Ref: Based on Sato et al. methodologies for activating pyrazines [2].

Concept: Pyrazine N-oxides are more susceptible to nucleophilic attack than neutral pyrazines. The N-oxide oxygen can then be removed or used as a directing group.

Procedure (Chlorination example):

-

Oxidation: Treat substituted pyrazine with mCPBA (1.1 equiv) in DCM to generate the N-oxide.

-

Chlorination: Dissolve Pyrazine-N-oxide (1.0 equiv) in

(neat, acting as solvent and reagent). -

Reflux: Heat to 100 °C for 2–4 hours.

-

Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

and extract.

Troubleshooting & Decision Logic

Use the following decision tree when standard protocols fail.

Figure 2: Troubleshooting logic flow for stalled

Common Failure Modes:

-

Hydrolysis: If using DMSO/DMF, ensure they are anhydrous. Hydroxide (from wet base) competes with your nucleophile to form Pyrazinones (tautomers of hydroxypyrazine), which are dead-ends for

. -

Regio-scrambling: In 2,3-dichloropyrazine, attack usually favors C-2 (ortho to N). If mixtures occur, lower the temperature and switch to a less polar solvent (THF) to maximize kinetic control.

References

-

Transition-metal-free amination of heteroaryl chlorides

- Title: Amination of Heteroaryl Chlorides: Palladium C

- Source: Chem. Eur. J.

-

URL:[Link]

-

Pyrazine N-Oxide Activation

-

General

Mechanism & Leaving Groups:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Source: Master Organic Chemistry

-

URL:[Link]

-

Regioselectivity in Dichloropyrazines

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Note & Protocol: Strategic Recrystallization of 3-Ethoxypyrazine-2-carboxylic Acid for High-Purity Applications

Abstract: This document provides a detailed guide for the purification of 3-Ethoxypyrazine-2-carboxylic acid via recrystallization. It outlines the fundamental principles of solvent selection based on the physicochemical properties of the target molecule and presents comprehensive, step-by-step protocols for both single-solvent and mixed-solvent systems. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain high-purity material essential for downstream applications.

Introduction: The Critical Role of Purity

This compound is a heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can drastically alter the outcomes of subsequent synthetic steps, biological assays, or material characterization. Recrystallization is a robust and widely-used technique for the purification of solid organic compounds, capable of yielding material of very high purity when optimized correctly.[1] This process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization strategy is predicated on a thorough understanding of the target molecule's properties. This compound possesses a unique combination of functional groups that dictate its solubility behavior.

-

Pyrazine Ring: Aromatic and heterocyclic, contributing to the molecule's overall planarity and potential for π-π stacking interactions.

-

Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is a primary driver of its solubility in polar solvents.[2]

-

Ethoxy Group (-OCH₂CH₃): An ether linkage that introduces some non-polar character and can also act as a hydrogen bond acceptor.

Based on analogs like Pyrazine-2-carboxylic acid, the target compound is a solid at room temperature with a relatively high melting point.[3] Its structure suggests it will be soluble in polar organic solvents and will have some solubility in water, particularly at elevated temperatures.[3]

Table 1: Estimated Physicochemical Properties of this compound and Analogs

| Property | This compound (Predicted) | Pyrazine-2-carboxylic acid (Reference) | 3-METHYLPYRAZINE-2-CARBOXYLIC ACID (Reference) |

| Molecular Formula | C₇H₈N₂O₃ | C₅H₄N₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight | ~168.15 g/mol | 124.10 g/mol | ~138.12 g/mol |

| Physical State | Crystalline Solid | White to off-white crystalline powder[3] | Solid |

| Melting Point | Expected to be >150 °C | 223 °C[3] | 177 °C[4] |

| Polarity | Polar | Polar | Polar |

| Solubility Profile | Soluble in polar organic solvents (e.g., alcohols, acetone); sparingly soluble in hot water; poorly soluble in non-polar solvents (e.g., hexane).[3] | Soluble in water, ethanol, acetone, DMSO. Low solubility in non-polar solvents.[3] | N/A |

The Art of Solvent Selection: A Foundational Pillar

The choice of solvent is the most critical parameter in a recrystallization experiment. The ideal solvent should exhibit the following characteristics:

-

Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[1]

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

-

Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.

Candidate Solvents for this compound

Given its polar nature, several solvents and solvent systems are viable candidates. General purification procedures for carboxylic acids often involve crystallization from alcohols, aqueous alcohol, or toluene.[5]

Table 2: Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |

| Water | 100 | 80.1 | The carboxylic acid group promotes solubility, especially when hot.[2] Excellent for highly polar compounds. High boiling point may require vacuum drying. |

| Ethanol | 78 | 24.5 | A versatile polar protic solvent. Often shows good differential solubility for carboxylic acids.[6] Pyrazine derivatives have been successfully recrystallized from alcohol.[7] |

| Methanol | 65 | 32.7 | Similar to ethanol but more polar and with a lower boiling point. Good for compounds with high polarity. |

| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. Often used for extracting pyrazine derivatives.[8] Can be effective, especially in a mixed-solvent system with a non-polar solvent like hexane. |

| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point. Good dissolving power, but its low boiling point can sometimes lead to premature crystallization. |

| Isopropanol | 82 | 18.3 | Less polar than ethanol, with a slightly higher boiling point. Can offer a different solubility profile. |

Mixed-Solvent Systems

When no single solvent provides the ideal solubility curve, a mixed-solvent system is employed. This involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

-

Ethanol/Water: An excellent choice for polar compounds. The compound is dissolved in hot ethanol, and water is added until the solution becomes turbid.

-

Ethyl Acetate/Hexane: A common system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane.

-

Toluene/Petroleum Ether: Suitable for less polar aromatic acids.[5]

Experimental Workflow: From Crude Solid to Pure Crystals

The following diagram illustrates the logical flow of a standard recrystallization procedure.

Caption: General workflow for purification by recrystallization.

Detailed Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

-

Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of ethanol (e.g., 5 mL) and heat the mixture to a gentle boil with stirring on a hot plate.

-

Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

-

Hot Filtration (if necessary): If any insoluble impurities are observed (e.g., dust, solid byproducts), perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol as described in Protocol 1.

-

Induce Turbidity: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

-

Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

-

Crystallization, Isolation, and Drying: Follow steps 4 through 8 from Protocol 1. The washing solvent in step 7 should be a cold mixture of ethanol and water with the same composition that induced crystallization.

Troubleshooting Common Issues

| Issue | Potential Cause | Solution |

| No crystals form upon cooling | Solution is not saturated (too much solvent used); compound is very soluble even when cold. | 1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1] 3. Add a "seed" crystal of the pure compound. |

| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly. |

| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool for a second crop of crystals. 2. Ensure washing solvent is ice-cold. 3. Pre-heat all glassware used for hot filtration. |

Characterization and Quality Control

The purity of the recrystallized product must be validated.

-

Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent with literature values indicates high purity.

-

Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should appear as a single spot.

-

Spectroscopic Analysis: Confirm the chemical identity and absence of impurities using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[9]

References

- Merck & Co., Inc. (1940). Derivatives of pyrazine carboxylic acid and processes for their production. U.S.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 565962, 3-Hydroxypyrazine-2-carboxylic acid. [Link]

- Prasanna, V., et al. (2015).

-

Solubility of Things (n.d.). Pyrazine-2-carboxylic acid. [Link]

- Wang, J. (2016). A kind of preparation method of pyrazine carboxylic acid.

-

The Good Scents Company (n.d.). 2-methyl-3-ethoxypyrazine. [Link]

-

LookChem (n.d.). General procedures for the purification of Carboxylic acids. [Link]

-

LibreTexts Chemistry (2020). Physical Properties of Carboxylic Acids. [Link]

-

University of Waterloo (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

American Chemical Society (2013). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62711970, 3-(Ethylamino)pyrazine-2-carboxylic acid. [Link]

- Hoechst Aktiengesellschaft (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.

- BP Chemicals Limited (1995). Process for purification of carboxylic acids. U.S.

-

Doc Brown's Chemistry (n.d.). Data table of carboxylic acids. [Link]

-

ResearchGate (2009). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1. [Link]

Sources

- 1. physics.emu.edu.tr [physics.emu.edu.tr]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-METHYLPYRAZINE-2-CARBOXYLIC ACID | 41110-28-5 [chemicalbook.com]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rjpbcs.com [rjpbcs.com]

Application Notes and Protocols for the Scale-Up Production of 3-Ethoxypyrazine-2-carboxylic Acid

Abstract

This document provides a comprehensive guide for the process development and scale-up of 3-Ethoxypyrazine-2-carboxylic acid, a key heterocyclic intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] The narrative moves from a laboratory-scale synthesis to a robust pilot-plant procedure, emphasizing a safety-first approach grounded in Process Safety Management (PSM) principles.[4][5] Core to this guide is the application of reaction calorimetry to understand and control process thermodynamics, ensuring a safe and efficient transition from bench to plant.[6][7][8] Detailed, step-by-step protocols for synthesis, purification, and in-process controls are provided for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

This compound and its derivatives are important structural motifs in medicinal chemistry.[1][9] Their industrial production requires a scalable, cost-effective, and safe synthetic route. The strategy outlined herein is a three-step sequence designed for process robustness, starting from commercially available 3-Chloropyrazine-2-carboxylic acid.

The selected pathway involves:

-

Esterification: Protection of the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions in the subsequent step.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro-substituent with an ethoxy group using sodium ethoxide. This is the critical, potentially highly exothermic step requiring careful thermal management.

-

Saponification: Hydrolysis of the ethyl ester to yield the target this compound, followed by purification via crystallization.

Caption: Proposed synthetic pathway for this compound.

Process Safety Management (PSM)

A rigorous Process Safety Management (PSM) program is not optional; it is essential for protecting personnel, the environment, and physical assets.[4][5][10][11] The handling of reactive, corrosive, and flammable materials in this synthesis necessitates a thorough hazard analysis before any scale-up activity is initiated.[4][12]

Table 1: Hazard Analysis of Key Reagents

| Reagent | CAS No. | Key Hazards | Recommended Handling Precautions |

| 2-Chloropyrazine (and derivatives) | 2942-60-1 | Flammable liquid and vapor; Harmful if swallowed or in contact with skin; Causes skin and eye irritation.[13] | Use in a well-ventilated area with spark-proof tools.[13][14] Wear appropriate PPE (gloves, safety glasses, protective clothing). Ground all equipment to prevent static discharge.[13] |

| Sodium Ethoxide (solid or solution) | 141-52-6 | Reacts violently with water; Causes severe skin burns and eye damage; Flammable solid (or solution in flammable solvent).[15][16] | Handle under an inert atmosphere (e.g., nitrogen) in a cool, dry area.[17] Use chemical-resistant gloves and face shield.[17] Store away from acids and sources of ignition.[18][19] |

| Sulfuric Acid | 7664-93-9 | Causes severe skin burns and eye damage; May be corrosive to metals. | Use in a chemical fume hood. Always add acid to water, never the reverse. Wear acid-resistant gloves, apron, and face shield. |

| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and eye damage; Corrosive. | Avoid generating dust. Wear appropriate PPE, including chemical goggles and gloves. |

| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Store in a well-ventilated area.[19] |

Laboratory-Scale Synthesis Protocol (Target Scale: 50 g)

This protocol details the synthesis at a scale suitable for initial process validation and material generation for analytical development.

Step 1: Esterification of 3-Chloropyrazine-2-carboxylic acid

-

Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube.

-

Charging: To the flask, add 3-Chloropyrazine-2-carboxylic acid (50.0 g, 0.315 mol) and anhydrous ethanol (500 mL).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (8.7 mL, 0.158 mol) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of ethanol by approximately 70% using a rotary evaporator.

-

Carefully pour the concentrated mixture into 500 mL of ice-cold water.

-

Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-chloropyrazine-2-carboxylate as an oil or low-melting solid.

-

Expected Yield: 85-95%.

-

Step 2: Ethoxylation (SNAr)

-

Setup: Equip a 1 L three-neck flask with a mechanical stirrer, thermometer, dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (8.0 g, 0.348 mol) in portions to anhydrous ethanol (300 mL) under a nitrogen atmosphere. Alternative: Use a commercially available 21% solution of sodium ethoxide in ethanol (approx. 112 g, 0.348 mol).[19]

-

Reaction:

-

Cool the sodium ethoxide solution to 10 °C.

-

Dissolve the Ethyl 3-chloropyrazine-2-carboxylate from Step 1 (assuming 53.5 g, 0.287 mol) in 100 mL of anhydrous ethanol.

-

Add the ester solution dropwise to the sodium ethoxide solution via the dropping funnel over 1 hour, maintaining the internal temperature below 25 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

-

-

Work-up:

-

Quench the reaction by pouring it into 500 mL of ice-cold water.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 3-ethoxypyrazine-2-carboxylate.

-

Expected Yield: 80-90%.

-

Step 3: Saponification and Isolation

-

Setup: Equip a 1 L round-bottom flask with a magnetic stirrer and reflux condenser.

-

Reaction:

-

To the crude ester from Step 2 (assuming 49.0 g, 0.250 mol), add ethanol (200 mL) and a solution of sodium hydroxide (15.0 g, 0.375 mol) in 150 mL of water.

-

Heat the mixture to 60-70 °C and stir for 2-4 hours until the ester is fully consumed (monitor by HPLC).

-

-

Work-up and Crystallization:

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 200 mL of water.

-

Wash the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 100 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6M hydrochloric acid. A precipitate will form.

-

Stir the resulting slurry at 0-5 °C for 1 hour to maximize crystallization.[20][21]

-

Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum at 50 °C.

-

Expected Yield: 90-98%. Overall Yield: ~65-80%.

-

Scale-Up Considerations and Pilot Plant Protocol (Target Scale: 5 kg)

Transitioning from the laboratory to a pilot plant requires a systematic evaluation of process safety and engineering parameters. The most significant hurdle in this process is managing the exotherm of the SNAr reaction.[7]

Caption: Workflow for the safe scale-up of chemical processes.

Critical Role of Reaction Calorimetry (RC)

Before attempting a 5 kg scale synthesis, the ethoxylation (Step 2) must be studied using a reaction calorimeter.[8][22] This analysis provides non-negotiable data for safe scale-up.[6]

Key Objectives of RC Study:

-

Total Heat of Reaction (Q): Quantifies the total energy released.

-

Heat Flow Rate: Determines the instantaneous cooling demand required by the plant reactor.

-

Adiabatic Temperature Rise (ΔTad): Calculates the theoretical temperature increase if all cooling were to fail.[22] This is a critical parameter for assessing the risk of a thermal runaway.

-

Maximum Temperature of the Synthesis Reaction (MTSR): Defines the highest temperature the reaction mass could reach in a worst-case scenario.

-

Reagent Accumulation: Measures the amount of unreacted starting material at any given time during the dosing phase.[22]

This data will dictate the maximum safe dosing rate of the ester into the sodium ethoxide solution, ensuring the reactor's cooling system can always remove the heat being generated.[7]

Pilot Plant Protocol (Step 2: Ethoxylation, 5 kg Scale)

This protocol assumes a 100 L glass-lined reactor with appropriate safety features.

-

Reactor Preparation:

-

Ensure the reactor is clean, dry, and has been leak-tested.

-

Inert the reactor by purging with nitrogen. Maintain a slight positive nitrogen pressure throughout the process.

-

-

Charging:

-

Charge the commercial 21% sodium ethoxide solution in ethanol (19.6 kg, ~25 L, 6.1 mol) to the reactor using a closed-system transfer line.

-

Start agitation at a speed sufficient to ensure good surface movement without excessive splashing.

-

Set the reactor jacket temperature to 5 °C.

-

-

Dosing:

-

Dissolve Ethyl 3-chloropyrazine-2-carboxylate (5.0 kg, 26.8 mol) in anhydrous ethanol (10 L).

-

Using a calibrated dosing pump, add the ester solution to the reactor over a period of 2-4 hours (the exact rate to be determined by the RC study).

-

CRITICAL: Continuously monitor the internal batch temperature. The temperature should not exceed 25 °C. Have an emergency quench plan (e.g., a pre-chilled water charge) in place.

-

-

Reaction and Monitoring:

-

After dosing is complete, allow the reaction to stir at 20-25 °C for 4-6 hours.

-

Take samples periodically for HPLC analysis to confirm reaction completion.

-

-

Work-up:

-

Transfer the reaction mixture via a dip tube into a separate quench vessel containing 50 L of chilled water.

-

Proceed with extraction, saponification, and crystallization as described in the laboratory protocol, using appropriately sized equipment (e.g., liquid-liquid extractor, larger reactor for saponification, and a Nutsche filter-dryer for isolation).

-

Comparative Data Summary

Table 2: Lab vs. Pilot Scale Process Parameters

| Parameter | Laboratory Scale | Pilot Scale | Rationale for Change |

| Scale (Starting Ester) | 53.5 g | 5.0 kg | ~100x scale-up factor. |

| Reactor | 1 L Glass Flask | 100 L Glass-Lined Steel | Standard pilot plant equipment for chemical resistance and heat transfer. |

| Agitation | Magnetic Stirrer | Mechanical Agitator | Required for effective mixing in larger volumes and viscous media. |

| Reagent Addition | Manual (Dropping Funnel) | Metered Dosing Pump | Ensures precise control over addition rate, critical for managing exotherm. |

| Temperature Control | Oil/Water Bath | Jacket Fluid (Glycol/Brine) | Provides the necessary cooling capacity for the larger reaction mass. |

| Atmosphere | Nitrogen Inlet | Nitrogen Purge & Blanket | Ensures a robust inert atmosphere to prevent moisture contamination and potential side reactions.[17] |

| Isolation | Buchner Funnel | Nutsche Filter-Dryer | Efficiently handles larger quantities of solid product for filtration and drying. |